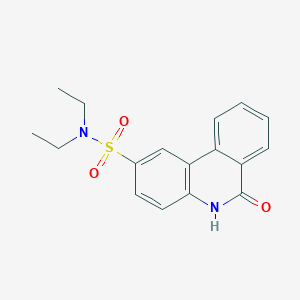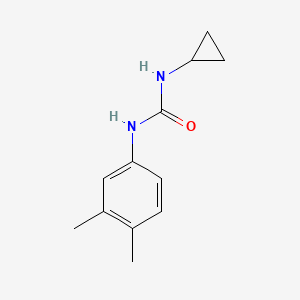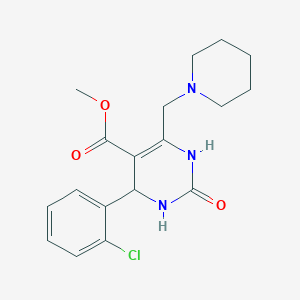![molecular formula C26H24N2O5 B5372435 N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine](/img/structure/B5372435.png)
N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine, also known as Boc-L-Phe(4-OMe)-Acr-Phg-OH, is a synthetic peptide that has gained attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine(4-OMe)-Acr-Phg-OH is not fully understood. However, studies have shown that it may act as a proteasome inhibitor, which can lead to the accumulation of misfolded proteins and ultimately induce apoptosis in cancer cells. Additionally, this compound(4-OMe)-Acr-Phg-OH has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound(4-OMe)-Acr-Phg-OH has been shown to have various biochemical and physiological effects. In cancer cells, this compound(4-OMe)-Acr-Phg-OH has been shown to induce apoptosis by inhibiting the proteasome and inducing the accumulation of misfolded proteins. In neurodegenerative diseases, this compound(4-OMe)-Acr-Phg-OH has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
One advantage of N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine(4-OMe)-Acr-Phg-OH is its potential as a therapeutic agent in various fields. Additionally, its synthesis method is relatively straightforward using SPPS techniques. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
未来方向
There are several future directions for N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine(4-OMe)-Acr-Phg-OH research. One potential direction is the development of this compound(4-OMe)-Acr-Phg-OH as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, further studies are needed to understand its mechanism of action and to identify potential side effects. Finally, this compound(4-OMe)-Acr-Phg-OH may have potential applications in other fields, such as materials science and nanotechnology, which should be explored in future research.
合成方法
N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine(4-OMe)-Acr-Phg-OH can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The first step involves the attachment of Boc-L-phenylalanine to a solid support resin. The Boc group is then removed, and the 4-methoxyphenyl group is added using a standard Fmoc-chemistry protocol. The acryloyl group is then added, followed by the attachment of the protected phenylglycine residue. Finally, the peptide is cleaved from the resin and deprotected to yield this compound(4-OMe)-Acr-Phg-OH.
科学研究应用
N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine(4-OMe)-Acr-Phg-OH has been used in various scientific research applications, including drug discovery and development, cancer research, and neurodegenerative disease research. In drug discovery and development, this compound(4-OMe)-Acr-Phg-OH has been used as a lead compound for the development of new drugs due to its potential as a therapeutic agent. In cancer research, this compound(4-OMe)-Acr-Phg-OH has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neurodegenerative disease research, this compound(4-OMe)-Acr-Phg-OH has been shown to have potential as a neuroprotective agent.
属性
IUPAC Name |
2-[[(E)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c1-33-21-14-12-19(13-15-21)16-22(27-24(29)20-10-6-3-7-11-20)25(30)28-23(26(31)32)17-18-8-4-2-5-9-18/h2-16,23H,17H2,1H3,(H,27,29)(H,28,30)(H,31,32)/b22-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSFIVORGCPBGN-CJLVFECKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)NC(CC2=CC=CC=C2)C(=O)O)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5372363.png)
![5-[4-(benzyloxy)benzylidene]-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5372365.png)

![(4aS*,8aR*)-1-(3-methoxypropyl)-6-[(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5372375.png)

![3-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5372393.png)

![3-(piperidin-1-ylcarbonyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)pyrazine-2-carboxamide](/img/structure/B5372402.png)
![1-{3-oxo-3-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5372403.png)
![7-acetyl-6-(2-chlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5372408.png)
![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5372414.png)
![ethyl 5-methoxy-2-[(4-phenyl-1-piperazinyl)methyl]-1-benzofuran-3-carboxylate](/img/structure/B5372420.png)
![2-[(4-fluoro-2-methylphenyl)sulfonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5372422.png)
